molecular formula C14H26N2O2 B1316633 tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate CAS No. 929974-12-9

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B1316633
CAS No.: 929974-12-9
M. Wt: 254.37 g/mol
InChI Key: YDQBPQOQDHFBDP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate include:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-piperidin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBPQOQDHFBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184856
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184856
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Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-12-9
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929974-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate
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